BRD0539

Cell permeability Small-molecule inhibitor Anti-CRISPR protein

BRD0539 (CAS 1403838-79-8) is a cell-permeable, reversible small-molecule inhibitor of *Streptococcus pyogenes* Cas9 (SpCas9), the most widely utilized nuclease in CRISPR genome editing. It was identified through a high-throughput screen for anti-CRISPR molecules and is distinguished by its ability to disrupt SpCas9-DNA binding without interfering with the formation of the SpCas9:guide RNA (gRNA) ribonucleoprotein complex.

Molecular Formula C25H25FN2O3S
Molecular Weight 452.5 g/mol
Cat. No. B15567508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD0539
Molecular FormulaC25H25FN2O3S
Molecular Weight452.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H25FN2O3S/c1-16-6-9-18(10-7-16)32(30,31)28-13-12-20-24(15-29)27-23-11-8-17(14-21(23)25(20)28)19-4-2-3-5-22(19)26/h2-11,14,20,24-25,27,29H,12-13,15H2,1H3/t20-,24+,25-/m1/s1
InChIKeyCZOIXFMISSBIJL-DCEDVJGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BRD0539: A First-in-Class, Cell-Permeable Small-Molecule Inhibitor of SpCas9 for Spatiotemporal CRISPR Control


BRD0539 (CAS 1403838-79-8) is a cell-permeable, reversible small-molecule inhibitor of *Streptococcus pyogenes* Cas9 (SpCas9), the most widely utilized nuclease in CRISPR genome editing [1]. It was identified through a high-throughput screen for anti-CRISPR molecules and is distinguished by its ability to disrupt SpCas9-DNA binding without interfering with the formation of the SpCas9:guide RNA (gRNA) ribonucleoprotein complex . Unlike the anti-CRISPR protein AcrIIA4, BRD0539 is inherently cell-permeable and does not require nucleofection or viral delivery for cellular entry .

BRD0539: Why Generic Substitution with Other SpCas9 Modulators Fails


While multiple approaches exist to modulate CRISPR-Cas9 activity—including anti-CRISPR proteins, inducible promoters, and photoactivatable systems—these alternatives cannot be simply interchanged with BRD0539 due to fundamental differences in delivery mechanism, reversibility, and target engagement. Anti-CRISPR proteins like AcrIIA4 require nucleofection for intracellular delivery, rendering them impractical for temporal control in many experimental contexts [1]. BRD7586, a more potent analog, engages SpCas9 through a different mechanism (disrupting SpCas9-gRNA interaction rather than SpCas9-DNA binding) and demonstrates cell-type specificity in inhibition [2]. BRD0539 uniquely combines cell-permeability without transduction, full reversibility enabling pulse-chase experiments, and plasma stability suitable for ex vivo applications, making it the only commercially available small molecule that allows dose- and time-dependent SpCas9 control via direct addition to cell culture media [3].

BRD0539 Quantitative Evidence Guide: Head-to-Head Comparative Data vs. Anti-CRISPR Protein AcrIIA4 and Analog BRD3433


BRD0539 vs. AcrIIA4: Direct Comparison of Cell Permeability and Delivery Independence

BRD0539 demonstrates clear superiority in delivery independence compared to the anti-CRISPR protein AcrIIA4. In a direct head-to-head eGFP-disruption assay in U2OS cells, AcrIIA4 showed complete lack of SpCas9 inhibition when simply added to cell culture media, confirming its cell impermeability [1]. In contrast, BRD0539 inhibited SpCas9 activity in a dose-dependent manner with an EC50 of 11 μM when administered via media addition, achieving significant inhibition at 15 μM [1].

Cell permeability Small-molecule inhibitor Anti-CRISPR protein SpCas9 Delivery

BRD0539 vs. BRD3433: Cross-Study Potency Comparison in Cellular eGFP Disruption Assays

In a cellular eGFP-disruption assay using U2OS cells nucleofected with SpCas9:gRNA ribonucleoprotein complex, BRD0539 exhibited an EC50 of 11.5 μM [1]. Under identical assay conditions, the structurally related analog BRD3433 demonstrated an EC50 of 9.3 μM [1]. While BRD3433 is numerically 1.2-fold more potent in this specific cellular context, BRD0539 remains the reference compound for mechanistic studies due to its extensively characterized binding site and molecular mechanism [2].

Potency EC50 eGFP disruption SpCas9 Cellular assay

BRD0539 In Vitro DNA Cleavage Assay: Established IC50 as the Class Benchmark

In a standardized in vitro DNA cleavage assay, BRD0539 inhibits SpCas9 nuclease activity with an apparent IC50 of 22 μM [1]. This value serves as the foundational benchmark for the entire class of small-molecule SpCas9 inhibitors, against which all subsequent analogs are compared. The assay employed 5 nM SpCas9:gRNA complex incubated with BRD0539 for 30 minutes at room temperature prior to addition of a 2,783 bp linear DNA substrate and further incubation at 37°C [1].

IC50 DNA cleavage In vitro assay SpCas9 Biochemical potency

BRD0539 Mechanism of Action: Defined Binding Site and Structural Mechanism

Unlike BRD7586, which has been proposed to disrupt the SpCas9-gRNA interaction, BRD0539 functions through a well-defined allosteric mechanism [1]. Using extensive molecular dynamics simulations and free energy calculations, a cryptic ligand binding site was identified within the carboxyl-terminal domain (CTD) of SpCas9 [2]. BRD0539 binding to this site induces significant CTD structural rearrangements toward an incompetent conformation for PAM (protospacer adjacent motif) DNA engagement [2]. Critically, BRD0539 does not interfere with the SpCas9:gRNA interaction, distinguishing it from other inhibitor classes .

Mechanism of action Binding site CTD Allosteric inhibition PAM

BRD0539 Plasma Stability and Reversibility: Differentiating Features for Ex Vivo Applications

BRD0539 demonstrates stability in human plasma, a feature essential for ex vivo and potential therapeutic applications [1]. In a pulse-chase experiment in U2OS.eGFP.PEST cells, the reversibility of BRD0539-mediated SpCas9 inhibition was directly compared to AcrIIA4 [2]. Following 4 hours of BRD0539 treatment and subsequent washout, SpCas9 activity was restored, confirming the reversible nature of inhibition [2]. This reversibility profile is critical for enabling precise temporal control over CRISPR editing windows.

Plasma stability Reversibility Ex vivo Pharmacokinetics Temporal control

BRD0539: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Temporal Control of SpCas9-Mediated Genome Editing in Mammalian Cells

BRD0539 enables precise dose- and time-dependent control of SpCas9 activity in human cell lines via simple media addition, eliminating the need for nucleofection or viral delivery [1]. Its reversible inhibition, confirmed through pulse-chase experiments, allows researchers to define discrete editing windows and study the kinetics of DNA repair following Cas9 cleavage [1]. This is particularly valuable for minimizing off-target editing by limiting the duration of active Cas9 within cells [1].

Regulation of CRISPR Interference (CRISPRi) in Prokaryotic Systems

BRD0539 has been validated in prokaryotic systems, including *E. coli* and *Lacticaseibacillus paracasei*, for regulating CRISPRi systems [2]. In these applications, BRD0539 suppresses nuclease activity during genetic modification and enables inhibitor-dependent control of gene silencing [2]. This expands the CRISPR toolbox for lactic acid bacteria and other industrially relevant microorganisms where precise genetic control is required [2].

Benchmark Control for Small-Molecule CRISPR Inhibitor Discovery and SAR Studies

As the first-in-class small-molecule SpCas9 inhibitor with a well-characterized binding site (CTD cryptic pocket) and molecular mechanism (allosteric disruption of PAM engagement), BRD0539 serves as the essential benchmark control for all subsequent inhibitor discovery efforts [3][4]. Its IC50 of 22 μM in the in vitro DNA cleavage assay provides the reference potency value against which all new analogs, including BRD7586, are compared [1][4].

Ex Vivo Hematopoietic Stem Cell Editing with Controlled Cas9 Activity Windows

The combination of cell permeability (enabling delivery without nucleofection), human plasma stability, and full reversibility makes BRD0539 a candidate for ex vivo hematopoietic stem cell (HSC) editing protocols where transient Cas9 inhibition is desired to reduce off-target effects [1][5]. Unlike anti-CRISPR proteins that require electroporation, BRD0539 can be added directly to HSC culture media and subsequently washed out, preserving cell viability while enabling precise temporal control over the editing process [1].

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